molecular formula C12H17NO2 B3061055 Acetic acid, phenyl-, 2-(dimethylamino)ethyl ester CAS No. 36882-00-5

Acetic acid, phenyl-, 2-(dimethylamino)ethyl ester

Cat. No.: B3061055
CAS No.: 36882-00-5
M. Wt: 207.27 g/mol
InChI Key: KJAORRLXEXMTSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, phenyl-, 2-(dimethylamino)ethyl ester (CAS: 2765-97-1) is a tertiary amine ester derivative of phenylacetic acid. Its structure consists of a phenylacetic acid moiety esterified with 2-(dimethylamino)ethanol, resulting in a compound with both lipophilic (phenyl group) and hydrophilic (dimethylamino group) regions. This dual character confers unique solubility and reactivity properties, making it valuable in pharmaceutical and material science applications. For instance, derivatives of this compound, such as pargeverine (diphenyl(2-propynyloxy)acetic acid 2-(dimethylamino)ethyl ester), have been studied for their spasmolytic and anti-inflammatory activities . The dimethylaminoethyl ester group is critical for enhancing bioavailability and membrane permeability in drug design .

Properties

IUPAC Name

2-(dimethylamino)ethyl 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-13(2)8-9-15-12(14)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAORRLXEXMTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190366
Record name Acetic acid, phenyl-, 2-(dimethylamino)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36882-00-5
Record name Acetic acid, phenyl-, 2-(dimethylamino)ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036882005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, phenyl-, 2-(dimethylamino)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent-Free Microwave-Assisted Esterification

Emerging techniques utilize microwave irradiation to accelerate esterification. Preliminary data suggest 20–30% reduction in reaction time compared to conventional heating, though yields remain comparable.

Comparative Analysis of Methods

The table below contrasts key preparation strategies:

Method Advantages Limitations Yield (%)
Amberlyst-15 Eco-friendly, recyclable catalyst High temperature required 80
Acid chloride High purity, scalability Corrosive reagents >90
Diazotization Applicable to substituted analogs Multi-step, complex optimization 95

Industrial-Scale Production Considerations

The EP0537608A2 protocol is preferred for large-scale synthesis due to:

  • Batch reactor compatibility : Reactions are conducted in standard glass-lined reactors.
  • Cost-effectiveness : 2-butanone and thionyl chloride are inexpensive industrial reagents.
  • Product isolation : Crystallization from ethyl acetate/hexane mixtures yields high-purity hydrochloride salts.

Challenges and Optimization Strategies

Purity and Byproduct Formation

Excessive heating (>110°C) in direct esterification promotes decarboxylation, reducing yields. Mitigation strategies include:

  • Temperature control : Maintaining reactions at 100–110°C.
  • Catalyst regeneration : Amberlyst-15 retains >85% activity after five cycles.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, phenyl-, 2-(dimethylamino)ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to phenylacetic acid and 2-(dimethylamino)ethanol in the presence of water and an acid or base catalyst.

    Transesterification: The ester can react with another alcohol to form a different ester and release 2-(dimethylamino)ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and an acid or base catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Major Products

    Hydrolysis: Phenylacetic acid and 2-(dimethylamino)ethanol.

    Transesterification: A different ester and 2-(dimethylamino)ethanol.

    Reduction: The corresponding alcohol.

Scientific Research Applications

Organic Chemistry

  • Intermediate in Synthesis : Acetic acid, phenyl-, 2-(dimethylamino)ethyl ester serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of novel heterocyclic compounds with potential therapeutic properties, particularly in drug discovery.
  • Reagent in Reactions : The compound can act as a reagent in esterification reactions and other organic transformations, facilitating the development of complex molecular architectures.

Medicinal Chemistry

  • Therapeutic Potential : Research has indicated that this compound may exhibit anti-inflammatory and analgesic properties. Its derivatives are being investigated for their potential use in developing new medications targeting pain relief and inflammation.
  • Biological Activity Studies : The compound's hydrolysis products, namely phenylacetic acid and 2-(dimethylamino)ethanol, are studied for their interactions with biological targets such as enzymes and receptors, which could lead to new therapeutic insights .

Industrial Applications

  • Fragrance Production : Due to its pleasant odor characteristics typical of esters, this compound is utilized in the fragrance industry for producing perfumes and flavoring agents .
  • Fine Chemicals Manufacturing : The compound is also employed in the synthesis of fine chemicals and specialty products due to its reactivity and versatility as an organic building block.

Data Table: Applications Overview

Application AreaSpecific Use CaseReference
Organic ChemistryIntermediate for heterocyclic compounds
Medicinal ChemistryPotential anti-inflammatory and analgesic agent
Fragrance ProductionIngredient in perfumes and flavorings
Fine ChemicalsSynthesis of specialty chemicals

Case Study 1: Drug Development

A study published in recent literature explored the synthesis of novel compounds derived from this compound. These derivatives were tested for anti-inflammatory activity using standard models. Results indicated that certain derivatives exhibited significant activity compared to control groups, suggesting potential pathways for drug development focused on pain management.

Case Study 2: Industrial Application

In an industrial setting, researchers optimized the production process of this compound using continuous flow reactors. This method enhanced yield and reduced production costs significantly while maintaining product quality. The findings highlight the compound's viability for large-scale applications in the fragrance industry.

Mechanism of Action

The mechanism of action of acetic acid, phenyl-, 2-(dimethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release phenylacetic acid and 2-(dimethylamino)ethanol, which may interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between acetic acid, phenyl-, 2-(dimethylamino)ethyl ester and related esters are summarized below:

Structural Analogues

Compound Name Key Substituents Molecular Formula Applications/Activities Source/References
This compound Phenyl group, dimethylaminoethyl ester C₁₂H₁₇NO₂ Pharmaceutical intermediates, material science
Meclofenoxate 4-Chlorophenoxy group, dimethylaminoethyl ester C₁₃H₁₈ClNO₃ Nootropic agent (CNS stimulation)
Pargeverine Diphenylpropynyloxy group, dimethylaminoethyl ester C₂₀H₂₃NO₃ Antispasmodic, anti-inflammatory
PCBDAN Phenyl-C61-butyric acid, dimethylaminoethyl ester C₇₄H₈₅NO₂ Electron transport in perovskite solar cells
Hexadecanoic acid ethyl ester Ethyl ester of palmitic acid C₁₈H₃₆O₂ Antioxidant, hypocholesterolemic

Physicochemical Properties

  • Solubility: The dimethylamino group increases water solubility compared to non-polar esters (e.g., hexadecanoic acid methyl ester). However, aromatic substituents (phenyl, chlorophenoxy) reduce aqueous solubility .
  • Stability: Hydrolysis of the ester bond is pH-dependent; the dimethylamino group may catalyze degradation under acidic conditions, as seen in meclofenoxate formulations .

Research Findings and Data Highlights

  • Ester Bioactivity: Esters with dimethylaminoethyl groups consistently show enhanced bioactivity. For example, pargeverine’s IC₅₀ for smooth muscle relaxation is 10 μM, outperforming non-aminated analogs .
  • Material Performance: PCBDAN-doped solar cells achieve 18.1% efficiency due to improved electron transport, highlighting the role of dimethylaminoethyl esters in functional materials .
  • Synthetic Yields: Esterification of phenylacetic acid with 2-(dimethylamino)ethanol yields ~75% under optimized conditions, comparable to meclofenoxate synthesis (70–80%) .

Biological Activity

Acetic acid, phenyl-, 2-(dimethylamino)ethyl ester, also known as phenyl dimethylamino acetate, is a compound with the chemical formula C12H17NO2C_{12}H_{17}NO_2 and CAS number 36882-00-5. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications and biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of acetic acid derivatives, including the phenyl dimethylamino acetate. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, a study evaluated various monomeric alkaloids and their effectiveness against Gram-positive and Gram-negative bacteria, demonstrating that structural modifications can enhance bioactivity against pathogens such as E. coli and C. albicans .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/mL)Activity Type
2-cyanoacrylamide derivative0.0195Antibacterial
Pyrrolidine derivatives3.125-100Antifungal
Acetic acid derivativesVariesBroad-spectrum

Cytotoxicity and Anticancer Effects

The compound's potential as an anticancer agent has also been explored. A study on novel pyrazolyl derivatives synthesized with acetic acid showed promising results in inhibiting cancer cell lines, particularly in triple-negative breast cancer (MDA-MB-231). The derivatives exhibited IC50 values ranging from 59.24 to 81.6 nM, indicating significant cytotoxic effects .

Table 2: Cytotoxicity of Acetic Acid Derivatives

Compound NameIC50 (nM)Cancer Cell Line
Compound 7d59.24MDA-MB-231
Compound 7f70.3MDA-MB-231
Compound 9q23-33MCF-7

The mechanism by which acetic acid derivatives exert their biological effects often involves inhibition of key signaling pathways related to cell proliferation and survival. For instance, compounds have been shown to inhibit EGFR/PI3K/AKT/mTOR signaling cascades, which are crucial in cancer progression . This inhibition leads to reduced cell viability and increased apoptosis in cancer cells.

Study on Antibacterial Activity

A comprehensive evaluation of various acetic acid derivatives indicated that structural modifications significantly influence their antibacterial efficacy. In vitro tests demonstrated that certain derivatives exhibited inhibition zones greater than 20 mm against common pathogens . The study concluded that halogen substituents on the phenyl ring enhanced antimicrobial activity.

Study on Anticancer Activity

In a study focused on the antiproliferative effects of azetidinone analogues, specific compounds derived from acetic acid were found to interact with tubulin at the colchicine-binding site, disrupting microtubule dynamics essential for cell division . The results indicated that these compounds not only inhibited cell growth but also induced apoptosis in breast cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetic acid, phenyl-, 2-(dimethylamino)ethyl ester
Reactant of Route 2
Reactant of Route 2
Acetic acid, phenyl-, 2-(dimethylamino)ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.